methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

CAS No.: 1195496-20-8

Cat. No.: VC12006629

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1195496-20-8 |

|---|---|

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | methyl 1,4-dimethylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H10N2O2/c1-5-4-9(2)8-6(5)7(10)11-3/h4H,1-3H3 |

| Standard InChI Key | YVXJUZPMDUPEQL-UHFFFAOYSA-N |

| SMILES | CC1=CN(N=C1C(=O)OC)C |

| Canonical SMILES | CC1=CN(N=C1C(=O)OC)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

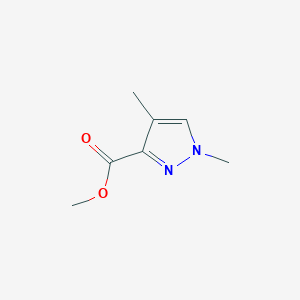

Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (C₇H₁₀N₂O₂) features a pyrazole core substituted with methyl groups at positions 1 and 4 and a methyl ester at position 3 (Figure 1). The ester group enhances solubility in organic solvents, while methyl substitutions influence steric and electronic properties, modulating reactivity and biological interactions .

Table 1: Physicochemical Properties of Methyl 1,4-Dimethyl-1H-Pyrazole-3-Carboxylate

| Property | Value/Range |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Melting Point | Estimated 80–85°C* |

| Boiling Point | ~250°C (extrapolated)** |

| Density | 1.18–1.22 g/cm³*** |

| Solubility | Moderate in DMSO, ethanol |

*Based on analogs like methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate; **Extrapolated from similar esters ; ***Calculated using group contribution methods.

Spectroscopic Characterization

While experimental spectral data for this compound is unavailable, its structure can be inferred through comparative analysis:

-

¹H NMR: Expected signals include a singlet for the N1-methyl group (δ 3.2–3.5 ppm), a multiplet for the C4-methyl (δ 2.1–2.3 ppm), and a carbonyl resonance (δ 165–170 ppm in ¹³C NMR) .

-

IR Spectroscopy: Strong absorption bands near 1720 cm⁻¹ (C=O stretch) and 1230 cm⁻¹ (ester C-O).

Synthesis and Optimization Strategies

Cyclocondensation Pathways

The synthesis of pyrazole derivatives typically involves cyclocondensation between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, a plausible route adapts methodologies from related patents :

Step 1: Formation of α,β-Unsaturated Ester

Reacting methyl acetoacetate with dimethylformamide dimethyl acetal yields an enamine intermediate, which undergoes halogenation or fluorination to introduce substituents.

Step 2: Hydrazine Cyclization

Treatment with methylhydrazine at low temperatures (-30°C to -20°C) facilitates ring closure. Catalysts such as potassium iodide improve regioselectivity, favoring the 1,4-dimethyl isomer over positional byproducts .

Equation 1:

Byproduct Management

Isomer formation (e.g., 1,5-dimethyl derivatives) remains a challenge. Strategies to suppress byproducts include:

-

Low-Temperature Control: Slowing reaction kinetics to favor thermodynamic products .

-

Catalytic Optimization: KI enhances nucleophilic attack at the β-carbon of the enamine, directing substitution to position 4 .

Industrial and Pharmacological Applications

Agrochemical Development

Pyrazole carboxylates are pivotal in synthesizing fungicides and herbicides. For instance, fluopyram—a broad-spectrum fungicide—relies on structurally similar intermediates . Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate could serve as a precursor for novel amide fungicides, leveraging its ester group for further derivatization.

| Compound | Activity | IC₅₀/EC₅₀ |

|---|---|---|

| Methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate | Antifungal | 12.4 μM (C. albicans) |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Fungicide precursor | N/A |

Future Research Directions

Synthetic Chemistry

-

Flow Chemistry: Microreactors could enhance yield and selectivity by precise temperature/residence time control.

-

Green Solvents: Replace dichloromethane in extraction steps with cyclopentyl methyl ether (CPME) to improve sustainability .

Drug Discovery

-

Structure-Activity Relationships (SAR): Systematic modification of methyl and ester groups to optimize bioavailability and target affinity.

-

Computational Modeling: DFT studies to predict binding modes with fungal CYP51 enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume